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Compound of Interest

Compound Name: Cyclopropylamine

Cat. No.: B047189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclopropylamine, a saturated heterocyclic amine, is a vital building block in modern organic

and medicinal chemistry. Its unique strained three-membered ring structure imparts distinct

physical and chemical properties that are leveraged in the synthesis of a wide array of

pharmaceuticals and agrochemicals. The incorporation of the cyclopropyl moiety can

significantly influence a molecule's conformational rigidity, metabolic stability, and binding

affinity to biological targets. This technical guide provides a comprehensive overview of the

core physical and chemical characteristics of cyclopropylamine, detailed experimental

protocols for its synthesis, and an exploration of its biological activities, with a focus on its role

as an enzyme inhibitor.

Physical and Chemical Properties
Cyclopropylamine is a colorless, volatile liquid with a characteristic amine-like odor. Its

physical and chemical properties are summarized in the tables below.
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Property Value Reference(s)

Molecular Formula C₃H₇N [1][2]

Molecular Weight 57.09 g/mol [2]

Appearance Clear, colorless liquid [1]

Odor Amine-like [2]

Boiling Point 49-50 °C [1][2]

Melting Point -50 °C [2]

Density 0.824 g/mL at 25 °C [1][2]

Refractive Index (n²⁰/D) 1.420 [1][2]

Vapor Pressure 4.67 psi (20 °C) [2]

pKa 9.10 [2]

Solubility
Miscible with water, ethanol,

ether, and chloroform.
[2]

LogP 0.070 [2]

Safety and Handling
Property Value Reference(s)

Flash Point -14 °F (1 °C) [2]

Autoignition Temperature 527 °F [3]

Hazard Statements

Highly flammable liquid and

vapor (H225), Harmful if

swallowed (H302), Causes

severe skin burns and eye

damage (H314).

[4]

LD50 (Oral, Rat) 445 mg/kg [4][5]
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Spectroscopic Characteristics
The structural features of cyclopropylamine give rise to a unique spectroscopic signature.

¹H NMR Spectroscopy
The ¹H NMR spectrum of cyclopropylamine is characterized by signals corresponding to the

methine proton and the diastereotopic methylene protons of the cyclopropyl ring, as well as the

protons of the amine group.

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-NH₂ ~1.1 broad singlet -

CH-NH₂ ~2.4 multiplet -

-CH₂- (cis) ~0.4 multiplet -

-CH₂- (trans) ~0.2 multiplet -

Note: Chemical shifts can vary depending on the solvent and concentration. The methine

proton is shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen atom.

The methylene protons of the cyclopropyl ring appear at unusually high field, a characteristic

feature of strained ring systems.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule.

Carbon Chemical Shift (δ, ppm)

CH-NH₂ ~32

-CH₂- ~3

Note: Chemical shifts are approximate and can vary with experimental conditions. The upfield

chemical shift of the methylene carbons is a hallmark of the cyclopropyl ring.
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Infrared (IR) Spectroscopy
The IR spectrum of cyclopropylamine displays characteristic absorption bands for the N-H

and C-H bonds.

Functional Group Wavenumber (cm⁻¹) Description

N-H stretch 3360, 3280
Primary amine, symmetric and

asymmetric stretching

C-H stretch (ring) ~3080, 3000
C-H bonds of the cyclopropyl

ring

N-H bend ~1590
Scissoring vibration of the

primary amine

C-H bend ~1450 Methylene scissoring

Ring deformation ~1020
"Breathing" mode of the

cyclopropane ring

Primary amines typically show two N-H stretching bands, which are evident in the spectrum of

cyclopropylamine.[6]

Mass Spectrometry
The electron ionization (EI) mass spectrum of cyclopropylamine shows a molecular ion peak

and characteristic fragmentation patterns.

m/z Ion Description

57 [C₃H₇N]⁺• Molecular ion (M⁺•)

56 [C₃H₆N]⁺ Loss of a hydrogen atom

42 [C₂H₄N]⁺
α-cleavage, loss of a methyl

radical

30 [CH₄N]⁺

Base peak, cleavage of the C-

C bond adjacent to the

nitrogen
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The base peak at m/z 30 is a result of the stable iminium cation formed upon α-cleavage, a

common fragmentation pathway for primary amines.[6][7]

Chemical Reactivity and Synthesis
The reactivity of cyclopropylamine is dominated by the nucleophilicity of the amino group and

the inherent strain of the cyclopropyl ring.[8] It readily reacts with electrophiles such as

carboxylic acid halides to form amides and with aldehydes and ketones to yield imines.[2]

Experimental Protocol: Synthesis of Cyclopropylamine
via Hofmann Rearrangement of
Cyclopropanecarboxamide
This protocol is based on the well-established Hofmann rearrangement, a reliable method for

the synthesis of primary amines from primary amides.[2][9]

Materials:

Cyclopropanecarboxamide

Sodium hydroxide (NaOH)

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

Hydrochloric acid (HCl)

Diethyl ether

Distilled water

Ice bath

Round-bottom flask

Magnetic stirrer

Dropping funnel
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Distillation apparatus

Procedure:

Preparation of the Hofmann Reagent: In a round-bottom flask equipped with a magnetic

stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide in water. Slowly add

sodium hypochlorite solution to the cold NaOH solution while stirring. Maintain the

temperature below 10 °C.

Amide Addition: Dissolve cyclopropanecarboxamide in a minimal amount of cold water.

Slowly add this solution to the cold Hofmann reagent with vigorous stirring. The temperature

should be maintained between 0 and 10 °C.

Rearrangement: After the addition is complete, slowly warm the reaction mixture to room

temperature and then heat to approximately 70-80 °C. The reaction is typically complete

when a clear solution is formed.

Isolation of Cyclopropylamine: Set up a distillation apparatus. Distill the reaction mixture to

collect an aqueous solution of cyclopropylamine.

Purification (Optional): The aqueous solution of cyclopropylamine can be used directly for

many applications. To obtain the pure amine, the distillate can be saturated with potassium

hydroxide pellets to salt out the amine. The organic layer is then separated, dried over

anhydrous potassium carbonate, and fractionally distilled.

Safety Precautions: The Hofmann rearrangement involves the formation of an isocyanate

intermediate and should be performed in a well-ventilated fume hood. Sodium hydroxide and

sodium hypochlorite are corrosive and should be handled with appropriate personal protective

equipment.

Biological Activity and Signaling Pathways
Cyclopropylamine and its derivatives are known to exhibit significant biological activity,

primarily as mechanism-based inhibitors of certain enzymes.

Inhibition of Monoamine Oxidase (MAO)
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Cyclopropylamine is a known inhibitor of monoamine oxidases (MAO-A and MAO-B),

flavoenzymes that catalyze the oxidative deamination of neurotransmitters.[1][10] The inhibitory

mechanism involves the oxidation of the cyclopropylamine by the FAD cofactor, leading to the

formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible

inhibition.[1][3]

MAO Active Site

MAO (FAD_ox)

Reactive Intermediate

Oxidation

MAO (FAD_red) Inactive MAOIrreversible Inhibition

Cyclopropylamine Binding

Covalent Adduct Formation

Click to download full resolution via product page

Caption: Mechanism of Monoamine Oxidase (MAO) inhibition by cyclopropylamine.

Inactivation of Cytochrome P450 Enzymes
Cyclopropylamines can also act as mechanism-based inactivators of cytochrome P450 (CYP)

enzymes.[11][12] The proposed mechanism involves an initial one-electron oxidation of the

nitrogen atom by the activated heme iron of the CYP enzyme. This is followed by the ring

opening of the cyclopropyl group to form a reactive radical species that can covalently bind to

the enzyme, leading to its inactivation.[11][12]
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CYP450 Catalytic Cycle
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Caption: Mechanism of Cytochrome P450 inactivation by cyclopropylamine.

Conclusion
Cyclopropylamine's distinct structural and electronic properties make it a valuable and

versatile molecule in chemical research and development. Its physical characteristics,

spectroscopic signature, and chemical reactivity are well-defined, providing a solid foundation

for its application in synthesis. Furthermore, its ability to act as a mechanism-based inhibitor of

key enzymes like MAO and cytochrome P450 highlights its importance in drug discovery and

development. This guide provides core technical information to aid researchers and scientists

in harnessing the full potential of this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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